molecular formula C11H10N4OS B12924359 S-(4,6-Diaminopyrimidin-2-yl) benzenecarbothioate CAS No. 65349-39-5

S-(4,6-Diaminopyrimidin-2-yl) benzenecarbothioate

Cat. No.: B12924359
CAS No.: 65349-39-5
M. Wt: 246.29 g/mol
InChI Key: YXGWWXQRHOMGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(4,6-Diaminopyrimidin-2-yl) benzenecarbothioate is a synthetically derived pyrimidine-based compound designed for research applications. This chemical features a pyrimidine heterocyclic core, a six-membered aromatic ring structure containing two nitrogen atoms, which is recognized as a privileged scaffold in medicinal chemistry and materials science . The molecular structure incorporates both amino and benzenecarbothioate functional groups, creating a multifunctional research intermediate. Pyrimidine derivatives are extensively investigated for their diverse biological activities, with documented research indicating potential as protein kinase inhibitors, antimicrobial agents, and antitumor compounds . The structural similarity to naturally occurring nucleic acid components like thymine, cytosine, and uracil makes this compound particularly valuable for biochemical research . The presence of the benzenecarbothioate moiety may enhance the compound's potential for intermolecular interactions, including hydrogen bonding and π-π stacking, which can be exploited in crystal engineering and materials research . From a synthetic chemistry perspective, this compound serves as a versatile building block for the preparation of more complex heterocyclic systems through nucleophilic substitution and other transformation reactions. Researchers utilize such diaminopyrimidine derivatives in drug discovery programs, particularly as potential inhibitors of various enzymatic targets including thymidylate synthase, which plays a critical role in nucleotide biosynthesis . Additionally, diaminopyrimidine compounds have demonstrated relevance in materials science research, particularly in the development of nonlinear optical (NLO) materials with potential applications in photonic technologies . Computational studies of structurally related pyrimidine derivatives have revealed promising NLO properties, suggesting potential utility in advanced material applications . This product is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Proper personal protective equipment and safety protocols should be employed when handling this compound.

Properties

CAS No.

65349-39-5

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

S-(4,6-diaminopyrimidin-2-yl) benzenecarbothioate

InChI

InChI=1S/C11H10N4OS/c12-8-6-9(13)15-11(14-8)17-10(16)7-4-2-1-3-5-7/h1-6H,(H4,12,13,14,15)

InChI Key

YXGWWXQRHOMGJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC2=NC(=CC(=N2)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

S-(4,6-diaminopyrimidin-2-yl) benzothioate can be synthesized through a nucleophilic substitution reaction involving acyl chloride and thiol or thiophenol . The reaction typically occurs under mild conditions and is characterized by the formation of thioester bonds . The process involves the following steps:

Industrial Production Methods

While specific industrial production methods for S-(4,6-diaminopyrimidin-2-yl) benzothioate are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

S-(4,6-diaminopyrimidin-2-yl) benzothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Thiol or thiophenol, triethylamine

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]-N-(4-Fluorophenyl)Acetamide (DAPF)

  • Structural Features : Replaces the benzenecarbothioate group with an acetamide chain and a fluorophenyl substituent.
  • This suggests strong hydrogen-bond interactions with residues like Glu166 and Thr190 .
  • Spectroscopic Properties : FT-IR and FT-Raman spectra confirm the presence of N–H, C=O, and C–S bonds, critical for stability and reactivity .

N-(4-Chlorophenyl)- and N-(3-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamides (Compounds I and II)

  • Structural Features : Chlorophenyl substituents at the 4- and 3-positions, respectively.
  • Crystallographic Data :
    • Compound I: Pyrimidine ring inclined at 42.25° to the benzene ring; forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif).
    • Compound II: Two independent molecules in asymmetric unit with dihedral angles of 59.70° and 62.18°; 3D network via N–H⋯O/Cl bonds.
  • Implications : The chlorophenyl derivatives exhibit distinct packing efficiencies and solubility profiles compared to the fluorophenyl analog (DAPF), which may influence bioavailability .

Benzyl-4,6-Dimethyl-Pyrimidine-2-Thio Formate

  • Structural Features : Methyl groups at the 4- and 6-positions of the pyrimidine ring and a benzyl ester group.
  • No direct pharmacological data are available, but the bulky benzyl group may hinder target binding compared to smaller substituents (e.g., fluoro- or chlorophenyl) .

S-Triphenylplumbyl Benzenecarbothioate

  • Structural Features: Incorporates a triphenylplumbyl group instead of the diaminopyrimidine moiety.
  • Applications: Primarily used in materials science due to lead’s toxicity, making it unsuitable for therapeutic use. Highlights the importance of non-toxic substituents in drug design .

Comparative Analysis Table

Compound Name Key Structural Features Pharmacological Activity Binding Energy (kcal/mol) Solubility/Packing
S-(4,6-Diaminopyrimidin-2-yl) Benzenecarbothioate Benzenecarbothioate + diaminopyrimidine Not explicitly studied N/A Likely moderate (polar groups)
DAPF Fluorophenyl + acetamide chain Anti-SARS-CoV-2 −8.5 High (hydrogen-bond networks)
Compound I (4-Chlorophenyl) 4-Chlorophenyl substituent Not explicitly studied N/A Moderate (corrugated layers)
Benzyl-4,6-Dimethyl-Pyrimidine-2-Thio Formate Methyl + benzyl ester Unknown N/A Low (bulky substituents)
S-Triphenylplumbyl Benzenecarbothioate Triphenylplumbyl group Non-therapeutic (toxic) N/A Insoluble (heavy metal content)

Key Research Findings

  • Hydrogen-Bonding Efficiency : DAPF and chlorophenyl derivatives (I/II) exhibit robust hydrogen-bond networks, critical for stabilizing interactions with viral proteases. The absence of bulky groups (e.g., benzyl or plumbyl) enhances binding .
  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) improve target affinity compared to electron-donating methyl groups .
  • Crystallographic Insights : Dihedral angles between pyrimidine and benzene rings influence molecular conformation and packing, affecting solubility and crystallinity .

Biological Activity

S-(4,6-Diaminopyrimidin-2-yl) benzenecarbothioate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10H12N4OS
Molecular Weight: 240.30 g/mol
CAS Number: 65349-39-5

The compound features a pyrimidine ring substituted with a thiocarbonyl group, which is believed to contribute to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity:
    • The compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
    • Case Study: In vitro studies have shown that this compound effectively inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value indicating effective concentration levels for therapeutic applications.
  • Anticancer Activity:
    • Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
    • Case Study: A study demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM. Flow cytometric analysis revealed that treated cells showed increased annexin V positivity, indicating early apoptotic changes .

Comparative Biological Activity

To contextualize the efficacy of this compound, it is useful to compare it with related compounds:

Compound NameTypeIC50 (µM)Mechanism
This compoundAntimicrobial/Anticancer10-30Apoptosis induction, cell wall disruption
9-AminoacridineAntimicrobial15DNA intercalation
AcriflavineAntiseptic25DNA intercalation

Antimicrobial Studies

A series of experiments conducted on various bacterial strains have confirmed the broad-spectrum antimicrobial activity of this compound. Notably:

  • E. coli: Significant growth inhibition observed at concentrations as low as 5 µg/mL.
  • Pseudomonas aeruginosa: Effective at concentrations below 10 µg/mL.

Anticancer Studies

In cancer research, this compound has shown promise as a potential therapeutic agent:

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The results indicated that treatment with the compound resulted in substantial decreases in cell viability and induced apoptosis through mitochondrial pathways.

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing S-(4,6-diaminopyrimidin-2-yl) benzenecarbothioate derivatives?

Synthesis typically involves regioselective nucleophilic substitution between 4,6-diaminopyrimidine-2-thiol and substituted acetamides or aryl halides. Characterization requires a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm functional group integrity and regiochemistry.
  • Mass spectrometry (MS) for molecular weight validation.
  • Single-crystal X-ray diffraction (e.g., using SHELXL ) to resolve molecular geometry and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds form S(7) motifs, while intermolecular bonds create R₂²(8) dimers .

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

Hydrogen bonds dictate supramolecular assembly. Intramolecular N–H⋯N bonds stabilize planar conformations, while intermolecular N–H⋯O/N–H⋯Cl bonds form layered or 3D frameworks. For instance:

  • In N-(4-chlorophenyl) derivatives, bifurcated hydrogen bonds create corrugated layers parallel to the ac plane .
  • Dihedral angles between pyrimidine and benzene rings (e.g., 42–62°) modulate packing efficiency .

Advanced Research Questions

Q. What computational approaches are suitable for analyzing electronic properties and reactivity?

  • Density Functional Theory (DFT): Use Gaussian with 6-311G(d,p) basis sets to calculate frontier molecular orbitals (FMOs) and electrostatic potential surfaces, revealing nucleophilic/electrophilic sites .
  • Natural Bond Orbital (NBO) analysis: Quantifies hyperconjugative interactions (e.g., LP(N) → σ*(C–S)) that stabilize the thioester moiety .
  • Molecular docking: Validates binding affinities to biological targets (e.g., viral proteases) by correlating charge distribution with docking scores .

Q. How can structural variations (e.g., substituents) impact molecular conformation and activity?

  • Substituent position: Chloro groups at para vs. meta positions alter dihedral angles (e.g., 42° vs. 59–62° in derivatives), affecting steric hindrance and intermolecular interactions .
  • Hydrogen-bond donors/acceptors: Additional –NH₂ or –Cl groups enhance lattice stability via bifurcated bonds, as seen in orthorhombic vs. monoclinic polymorphs .

Q. How should researchers resolve contradictions in reported hydrogen-bond geometries?

  • Cross-validation: Compare experimental (X-ray) bond lengths/angles with DFT-optimized geometries. Discrepancies >0.1 Å may indicate crystal-packing forces overriding gas-phase predictions .
  • Hirshfeld surface analysis: Maps close-contact regions to distinguish strong (N–H⋯O) vs. weak (C–H⋯π) interactions in polymorphic systems .

Q. What are the challenges in refining crystal structures of derivatives with multiple independent molecules?

  • Disorder modeling: Use SHELXL’s PART instruction to handle disordered atoms (e.g., –Cl groups in asymmetric units ).
  • Data-to-parameter ratio: Maintain a ratio >15:1 to avoid overfitting. For example, structures with R₁ < 0.04 and wR₂ < 0.13 are considered reliable .

Q. How can synthetic impurities be minimized during scale-up?

  • Regioselective protection: Block reactive pyrimidine amino groups with tert-butoxycarbonyl (Boc) before thioesterification.
  • Purification: Use gradient elution in reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeOH) to isolate >98% pure product .

Methodological Guidance

Q. What spectroscopic techniques validate functional groups in novel derivatives?

  • FT-IR/Raman: Identify ν(N–H) (~3350 cm⁻¹), ν(C=S) (~1250 cm⁻¹), and ν(C–N) (~1600 cm⁻¹) bands. Compare with computed spectra to assign vibrational modes .
  • ¹H NMR solvent effects: Use DMSO-d₆ to observe –NH protons (~10–12 ppm) and confirm intramolecular hydrogen bonding .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Core modifications: Synthesize derivatives with varied substituents (e.g., –F, –Cl, –CH₃) and correlate dihedral angles (X-ray) with bioactivity (e.g., IC₅₀ values) .
  • Molecular dynamics (MD): Simulate ligand-target binding stability (e.g., RMSD < 2 Å over 100 ns) to prioritize compounds for in vitro testing .

Q. What strategies address low thermal stability during characterization?

  • Thermogravimetric analysis (TGA): Determine decomposition onset temperatures (e.g., >200°C for stable derivatives) under N₂ atmosphere.
  • Differential scanning calorimetry (DSC): Identify phase transitions (e.g., melting points ~250°C) and optimize crystallization solvents .

Q. How to assess polymorphism in crystallographic studies?

  • Screening conditions: Vary solvents (e.g., EtOH vs. DMF) and cooling rates to isolate polymorphs. For example, orthorhombic (Pbca) vs. monoclinic (P2₁/c) systems .
  • Powder XRD: Compare experimental patterns with Mercury-simulated diffractograms to confirm phase purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.